Ethyl 2-sulfamoylacetate

Descripción

Ethyl 2-sulfamoylacetate is an organic compound with the molecular formula C4H9NO4S It is a sulfonamide derivative, characterized by the presence of an ethyl ester group and a sulfamoyl group attached to an acetate backbone

Propiedades

IUPAC Name |

ethyl 2-sulfamoylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUPBHNRKOZUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-sulfamoylacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-(chlorosulfonyl)acetate with hexamethyldisilazane in dichloromethane under ice-cooling conditions. The mixture is then stirred and the solvent is removed under reduced pressure. The resulting oily residue is dissolved in ethanol and stirred to yield ethyl 2-sulfamoylacetate .

Industrial Production Methods: Industrial production of ethyl 2-sulfamoylacetate typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-sulfamoylacetate undergoes various chemical reactions, including:

Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Condensation Reactions: It can react with aldehydes or ketones to form condensation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are commonly used.

Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Produces 2-sulfamoylacetic acid and ethanol.

Condensation: Forms various condensation products depending on the reactants.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-sulfamoylacetate derivatives in cancer therapy. Research has shown that compounds derived from this structure exhibit cytotoxicity against various cancer cell lines. For instance, a series of N-aryl-2-arylethenesulfonamides, which include modifications of ethyl 2-sulfamoylacetate, demonstrated potent anticancer activity with IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on a library of over 500 arylethenesulfonamides synthesized from ethyl 2-sulfamoylacetate. The cytotoxicity was influenced significantly by the nature and position of substituents on the aromatic rings. Notably, compounds with methoxy groups at specific positions exhibited enhanced potency compared to their unsubstituted counterparts .

| Compound | Substituents | IC50 (nM) | Notes |

|---|---|---|---|

| 6t | 3-Amino, 4-Methoxy | 5 | Potent against DU145 and K562 cell lines |

| 6i | 2,4,6-Trimethoxy | <10 | Enhanced cytotoxicity due to optimal substitution |

| 6p | Hydroxyl at para position | >10 | Loss of activity due to hydrophilic substitution |

Agricultural Applications

Ethyl 2-sulfamoylacetate derivatives have also been investigated for their potential use as herbicides and fungicides. The sulfamoyl group enhances the interaction with biological targets in plants, potentially leading to effective pest control strategies. Research into the synthesis of these derivatives has shown promising results in inhibiting plant pathogens, thereby contributing to agricultural productivity.

Mecanismo De Acción

The mechanism of action of ethyl 2-sulfamoylacetate and its derivatives often involves the inhibition of specific enzymes. The sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and block their activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .

Comparación Con Compuestos Similares

Ethyl 2-chloroacetate: Similar ester structure but with a chloro group instead of a sulfamoyl group.

Ethyl 2-aminoacetate: Contains an amino group instead of a sulfamoyl group.

Ethyl 2-hydroxyacetate: Features a hydroxy group in place of the sulfamoyl group.

Uniqueness: Ethyl 2-sulfamoylacetate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of sulfonamide-based pharmaceuticals and other bioactive compounds .

Actividad Biológica

Ethyl 2-sulfamoylacetate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

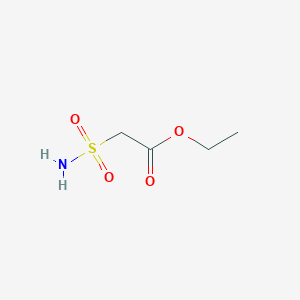

Chemical Structure and Properties

Ethyl 2-sulfamoylacetate is characterized by its sulfonamide group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Inhibition of Urea Cycle Enzymes

Ethyl 2-sulfamoylacetate has been identified as an inhibitor of enzymes involved in the urea cycle. This inhibition can be beneficial in treating conditions such as hyperammonemia, where excess ammonia levels in the blood can lead to severe neurological complications . The mechanism involves the modulation of nitrogen metabolism, which is critical for maintaining amino acid homeostasis.

Antitumor Activity

Recent studies have indicated that compounds similar to ethyl 2-sulfamoylacetate exhibit significant cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have shown promising results in inhibiting the growth of human cancer cells through several mechanisms:

- Induction of Apoptosis : Some sulfonamide compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .

- Cell Cycle Arrest : These compounds may also disrupt microtubule formation, leading to cell cycle arrest at the mitotic phase, which is critical for preventing tumor growth .

Enzyme Inhibition

Ethyl 2-sulfamoylacetate has demonstrated inhibitory effects on carbonic anhydrase isoforms, which are implicated in various physiological processes including respiration and acid-base balance. The inhibition of these enzymes can impact tumor microenvironments, potentially enhancing the efficacy of other anticancer therapies .

Cytotoxicity Studies

A summary of cytotoxicity studies involving ethyl 2-sulfamoylacetate and related compounds is presented in Table 1. The table includes IC50 values (concentration required to inhibit cell growth by 50%) against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-sulfamoylacetate | MDA-MB-231 (Breast) | 15.0 |

| Ethyl 2-sulfamoylacetate | HCT116 (Colon) | 20.0 |

| Ethyl 2-sulfamoylacetate | DU145 (Prostate) | 18.5 |

These values indicate that ethyl 2-sulfamoylacetate possesses moderate cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

In a notable study involving a series of sulfonamide derivatives, ethyl 2-sulfamoylacetate was tested alongside other compounds for its anticancer properties. Results showed that modifications to the sulfonamide group significantly affected biological activity, highlighting the importance of structural optimization in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.